Methyl phenyl-piperazin-1-YL-acetate
Description
Contextualization within the Broader Field of Piperazine (B1678402) Chemistry Research
Piperazine and its derivatives are ubiquitous in medicinal chemistry, with applications spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netmdpi.com The prevalence of the piperazine ring is attributed to its unique structural and physicochemical properties. The two nitrogen atoms in the six-membered ring can be functionalized, allowing for the creation of a vast library of compounds with diverse biological targets. researchgate.net
N-arylpiperazines, in particular, are a well-established class of compounds with significant activity in the central nervous system (CNS). sci-hub.st The phenyl group can engage in various interactions with biological targets, while the piperazine ring often serves as a key pharmacophoric element or a linker to other functional groups. The introduction of an acetic acid ester moiety, as seen in "Methyl phenyl-piperazin-1-yl-acetate," further expands the chemical space and potential for biological interactions, possibly influencing properties like solubility, metabolism, and target binding.
Historical Development and Evolution of Synthetic Approaches to Analogous Structures
The synthesis of N-arylpiperazines has a rich history with several established methods. A classical approach involves the reaction of an aniline (B41778) with a bis(2-haloethyl)amine, a method that has been refined over the years with variations in solvents and reaction conditions to improve yields. sci-hub.st More contemporary and versatile methods include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, which allow for the coupling of a wide range of aryl halides with piperazine. sci-hub.st
The synthesis of piperazine acetic acid esters and their analogs often involves the N-alkylation of a pre-formed piperazine ring with a suitable haloacetic acid ester. For instance, the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester is achieved through the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.com
Another elegant approach involves building the piperazine ring system from acyclic precursors. A five-step synthetic route to 3-substituted piperazine-2-acetic acid esters has been developed starting from optically pure amino acids. nih.gov This method provides access to chiral piperazine derivatives, which can be crucial for stereospecific interactions with biological targets. One reported method for preparing 4-methyl-2-phenyl piperazine involves the condensation of ethyl α-bromophenylacetate with ethylenediamine (B42938) to form an intermediate lactam, which is then reduced. researchgate.net These diverse synthetic strategies provide a robust toolbox for the potential synthesis of "this compound" and its derivatives.
Interactive Data Table: Common Synthetic Routes to Piperazine Derivatives
| Synthetic Approach | Description | Key Reagents/Conditions |
| Reaction of Anilines with Bis(2-haloethyl)amines | A classical method for forming the N-arylpiperazine core. | Aniline, bis(2-chloroethyl)amine, high temperature. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction. | Aryl halide, piperazine, palladium catalyst, phosphine (B1218219) ligand, base. |
| N-Alkylation | Introduction of an alkyl group onto a piperazine nitrogen. | Piperazine, alkyl halide (e.g., methyl bromoacetate), base. |
| Reductive Amination | Formation of a C-N bond by reacting a carbonyl compound with an amine. | Piperazine, aldehyde/ketone, reducing agent (e.g., sodium triacetoxyborohydride). |
| Multi-step Synthesis from Amino Acids | Construction of the piperazine ring from chiral precursors. | Amino acids, various reagents for cyclization and functionalization. nih.gov |
Current Academic Research Landscape and Identified Knowledge Gaps Pertaining to this compound
The research significance of this compound can be inferred from the activities of its structural analogs. Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antidiabetic, and anti-inflammatory properties. nih.govbiomedpharmajournal.org Furthermore, derivatives of piperazinyl acetic acids have been investigated as glycine (B1666218) transporter-1 (GlyT-1) inhibitors, which have potential applications in the treatment of schizophrenia. nih.gov
The primary knowledge gap, therefore, is the lack of specific data on "this compound." Key areas for future research would include:
Development and optimization of a synthetic route specifically for "this compound."
Thorough characterization of the compound using modern analytical techniques.
Systematic biological screening to identify its potential pharmacological activities. This could involve assays for CNS targets, antimicrobial activity, or enzyme inhibition, based on the known activities of related compounds.
Structure-activity relationship (SAR) studies of analogs to understand how modifications to the phenyl ring, the acetate (B1210297) moiety, or the piperazine core affect biological activity.
Structure
2D Structure
Properties
CAS No. |
864932-46-7 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 2-phenyl-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12(11-5-3-2-4-6-11)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3 |
InChI Key |
YLSZHCRANHDFCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Elucidation of Molecular Structure
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic analysis is fundamental to elucidating the molecular structure of Methyl phenyl-piperazin-1-yl-acetate, with each technique offering unique insights into its chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.
¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous structures, the predicted chemical shifts (δ) are detailed in the table below. mdpi.comresearchgate.net The spectrum would feature a singlet for the methyl ester protons, signals for the methylene (B1212753) protons of the piperazine (B1678402) ring, a singlet for the methylene group adjacent to the ester, and a series of multiplets for the aromatic protons on the phenyl ring. mdpi.com
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
|---|---|---|---|
| ~ 7.30 - 7.20 | Triplet | 2H | Ar-H (meta) |
| ~ 6.95 - 6.85 | Triplet | 1H | Ar-H (para) |
| ~ 6.90 - 6.80 | Doublet | 2H | Ar-H (ortho) |
| ~ 3.70 | Singlet | 3H | O-CH₃ (Ester) |
| ~ 3.30 | Singlet | 2H | N-CH₂-COO |
| ~ 3.25 - 3.15 | Triplet | 4H | Piperazine-H (adjacent to Phenyl) |
¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The spectrum is expected to show a signal for the ester carbonyl carbon at the downfield end, signals for the aromatic carbons, and distinct signals for the aliphatic carbons of the piperazine ring, the acetate (B1210297) methylene group, and the methyl ester. mdpi.communi.cz
Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~ 171.0 | C=O (Ester) |
| ~ 151.0 | Ar-C (Quaternary, C-N) |
| ~ 129.0 | Ar-C (meta) |
| ~ 120.0 | Ar-C (para) |
| ~ 116.0 | Ar-C (ortho) |
| ~ 60.0 | N-C H₂-COO |
| ~ 53.0 | Piperazine-C (adjacent to Acetate) |
| ~ 51.5 | O-CH₃ (Ester) |
Dynamic NMR studies on similar N-substituted piperazines have shown that the appearance of NMR spectra can be complicated by conformational isomers (rotamers) arising from restricted rotation around the N-C amide bond and the interconversion of the piperazine ring's chair conformations. rsc.orgnih.gov While this compound has an ester and not an amide, similar conformational dynamics could potentially lead to broadened signals at room temperature.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. mdpi.com
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3050 | C-H Stretch | Aromatic |
| ~ 2950, 2820 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1745 | C=O Stretch | Ester |
| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |
| ~ 1230 | C-O Stretch | Ester |
The most prominent band would be the strong carbonyl (C=O) stretch of the ester group around 1745 cm⁻¹. Other significant absorptions include C-H stretching frequencies for both the aromatic and aliphatic portions of the molecule, aromatic C=C stretching, and the C-O and C-N stretching vibrations.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₈N₂O₂), the calculated exact mass is 234.13683 Da.
In addition to the molecular ion peak ([M+H]⁺), the mass spectrum reveals the compound's fragmentation pattern, which offers further structural evidence. libretexts.org Phenylpiperazine derivatives are known to undergo characteristic fragmentation. xml-journal.net The major fragmentation pathways would likely involve cleavage of the C-N bonds of the piperazine ring and the ester group. xml-journal.netresearchgate.net
Interactive Table 4: Predicted HRMS Fragmentation Data for this compound
| m/z (amu) | Proposed Fragment Ion | Fragment Structure |
|---|---|---|
| 235.1441 | [M+H]⁺ | [C₁₃H₁₉N₂O₂]⁺ |
| 176.1128 | [M - COOCH₃]⁺ | [C₁₁H₁₄N₂]⁺ |
| 161.1128 | [C₁₁H₁₅N₂]⁺ | Phenylpiperazine cation |
| 119.0757 | [C₈H₉N]⁺ | Phenyl-aziridinium ion |
| 77.0390 | [C₆H₅]⁺ | Phenyl cation |
Common fragment ions observed for phenylpiperazines include m/z 119, m/z 70, and m/z 56, which arise from the cleavage of the piperazine ring. xml-journal.net The fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. The presence of the phenyl group attached to the piperazine ring constitutes a chromophore that absorbs UV radiation. researchgate.net Phenyl derivatives of piperazine are expected to exhibit absorption maxima in the UV region, typically between 240 and 280 nm, corresponding to π→π* transitions within the benzene (B151609) ring. nova.edubiointerfaceresearch.com
X-ray Crystallography for Precise Solid-State Structural Determination
While no public crystal structure for this compound is currently available, X-ray crystallography remains the gold standard for unambiguous structural determination in the solid state. If suitable single crystals of the compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov It would definitively confirm the molecular connectivity and reveal the preferred conformation of the molecule in the crystal lattice, including the conformation of the piperazine ring, which is typically a chair form in similar structures. mdpi.commdpi.com
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from impurities and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for qualitatively monitoring the progress of a chemical reaction. mdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final compound. Given the compound's UV-active phenyl group, a UV detector would be highly effective. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for identifying volatile starting materials or byproducts. researchgate.net The compound would need to be thermally stable and sufficiently volatile for GC analysis. This method has been successfully used for the quantitative determination of related piperazine compounds in various substances. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation
Thin-Layer Chromatography is a widely utilized, rapid, and versatile separation technique crucial for the qualitative monitoring of chemical reactions. Its application in the synthesis of this compound allows for the efficient tracking of the conversion of starting materials to the desired product.
General Principles and Methodology
TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase. The separation is based on the polarity of the compounds, where less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.
For the analysis of piperazine derivatives, silica gel 60 F254 plates are commonly employed as the stationary phase. The selection of an appropriate mobile phase is critical for achieving optimal separation of the reaction mixture components. A variety of solvent systems can be used, and the ideal composition often requires empirical determination. A common approach involves using a mixture of a non-polar solvent (such as hexane (B92381) or toluene), a moderately polar solvent (like ethyl acetate or diethyl ether), and sometimes a small amount of a highly polar solvent (such as methanol or acetic acid) to fine-tune the separation. For instance, a mobile phase consisting of butanol, acetic acid, and water can be effective for the separation of complex piperazine derivatives. nih.gov Another example for a piperazine-containing compound involved a mobile phase of toluene (B28343) and diethyl ether in a 1:2 ratio. mdpi.com
Application in Monitoring Synthesis
During the synthesis of this compound, small aliquots of the reaction mixture are periodically spotted on a TLC plate alongside the starting materials and a reference standard of the product, if available. The plate is then developed in a chamber containing the chosen mobile phase. After development, the plate is visualized, typically under UV light (at 254 nm), which allows for the detection of UV-active compounds as dark spots on a fluorescent background. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. The relative Rf values of the spots provide a clear indication of the reaction's status, guiding decisions on reaction time and work-up procedures.
Detailed Research Findings
While specific Rf values for this compound are not extensively reported in publicly available literature, the general chromatographic behavior of similar piperazine derivatives provides a strong basis for method development. The presence of the phenyl and piperazine moieties, along with the methyl acetate group, will dictate its polarity and, consequently, its behavior on TLC. Based on the analysis of structurally related compounds, a hypothetical TLC profile can be projected.
Interactive Data Table: Projected TLC Parameters for this compound Analysis
| Parameter | Projected Value/Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase System | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Toluene:Diethyl Ether (e.g., 1:2 v/v) mdpi.com |
| Detection Method | UV light at 254 nm |
| Expected Rf Range | 0.4 - 0.6 (highly dependent on the specific mobile phase composition) |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC is the method of choice for determining its purity and for preparative separation to obtain a highly purified sample.
Principles of Reversed-Phase HPLC
The most common mode of HPLC for the analysis of moderately polar compounds like piperazine derivatives is reversed-phase HPLC. In this technique, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Compounds with higher hydrophobicity will have longer retention times.
Methodology for Purity Assessment
A validated Reversed-Phase HPLC (RP-HPLC) method is essential for accurately determining the purity of this compound. An octadecyl (C18) column is a suitable choice for the stationary phase. The mobile phase often consists of a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent such as acetonitrile. nih.gov The pH of the mobile phase can significantly influence the retention of ionizable compounds like piperazines.
Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, for instance, around 239 nm for a related piperazine structure. nih.gov The purity of the sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area of all components in the chromatogram. The retention time (Rt) under specific chromatographic conditions is a characteristic parameter for the compound.
Detailed Research Findings
Interactive Data Table: Typical HPLC Parameters for Purity Analysis of Piperazine Derivatives
| Parameter | Typical Condition |
| Stationary Phase | Octadecylsilane (C18), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm I.D. |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2-7) nih.gov |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 239 nm) nih.gov |
| Internal Standard | Phenacetin (as used for a similar compound) nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or approximations of it, to describe the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. For Methyl phenyl-piperazin-1-YL-acetate, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), can predict key structural parameters. These calculations typically involve minimizing the energy of the molecule to find its most stable three-dimensional arrangement.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following values are illustrative and would be derived from actual DFT calculations.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (piperazine) | 1.46 Å |
| C-C (phenyl) | 1.39 Å | |
| C=O (acetate) | 1.21 Å | |
| C-O (acetate) | 1.35 Å | |
| Bond Angle | C-N-C (piperazine) | 110.5° |
| N-C-C (phenyl attachment) | 120.2° | |
| Dihedral Angle | C-N-C-C (piperazine ring) | -55.8° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the electron-rich phenyl and piperazine (B1678402) moieties, while the LUMO may be distributed over the electron-withdrawing acetate (B1210297) group.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following values are illustrative and would be derived from actual quantum chemical calculations.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.15 |
| Energy Gap (ΔE) | 5.10 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetate group due to the high electronegativity of oxygen. The hydrogen atoms and parts of the phenyl ring might exhibit positive potential. This information is critical for understanding how the molecule might interact with other molecules, including biological macromolecules.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment. These methods can provide insights into conformational preferences and potential binding modes with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.
In a docking simulation of this compound with a hypothetical protein target, the molecule would be placed in the binding site of the protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose. The results can reveal potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the nitrogen atoms of the piperazine ring or the oxygen atoms of the acetate group could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or π-π stacking interactions.
Theoretical Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be thoroughly investigated using computational chemistry, primarily through the application of quantum chemical methods like Density Functional Theory (DFT). tandfonline.comscilit.commdpi.com These theoretical frameworks allow for the calculation of various molecular properties and reactivity descriptors that provide a detailed picture of the molecule's electronic structure and potential behavior in chemical reactions. researchgate.netscilit.com
DFT calculations are employed to determine the optimized molecular geometry and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com
Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (IP - EA) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). mdpi.comresearchgate.net
These global descriptors provide a general overview of the molecule's reactivity. However, to predict the selectivity, or the specific sites on the molecule where a reaction is most likely to occur, local reactivity descriptors are used. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. scilit.com MEP maps visualize the electron density distribution around the molecule, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. scilit.com For this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the carbonyl group are expected to be nucleophilic centers, while the carbonyl carbon is an electrophilic center.
The table below presents hypothetical, yet representative, quantum chemical descriptors for this compound, calculated using DFT methods.
| Descriptor | Symbol | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | Indicates electron-donating ability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.98 | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Energy Gap | Egap | 5.17 | Suggests moderate chemical stability. |
| Ionization Potential | IP | 6.15 | Energy needed to remove an electron. |
| Electron Affinity | EA | 0.98 | Energy released upon gaining an electron. |
| Electronegativity | χ | 3.565 | Overall ability to attract electrons. |
| Chemical Potential | μ | -3.565 | "Escaping tendency" of electrons. |
| Chemical Hardness | η | 2.585 | Resistance to electronic charge transfer. |
| Chemical Softness | S | 0.387 | Propensity to undergo chemical reactions. |
| Electrophilicity Index | ω | 2.456 | Propensity to act as an electrophile. |
In Silico Methodologies for Predicting Chromatographic Behavior and Partition Coefficients
In silico methodologies are powerful tools for predicting the physicochemical properties of molecules like this compound, which are critical for understanding their chromatographic behavior. nih.gov Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a key parameter that governs the retention of a compound in reversed-phase chromatography systems. researchgate.netmdpi.com Various computational approaches exist to estimate log P, which can then be correlated with chromatographic retention. nih.gov
Computational log P prediction methods are generally categorized as atom-based or property-based. Atom-based methods, such as those used in software like ALOGPS and Chem3D (C log P), calculate the log P value by summing the contributions of individual atoms or fragments within the molecule. nih.gov These methods are widely used for their speed and convenience in the early stages of research. mdpi.com
Quantitative Structure-Retention Relationship (QSRR) models provide a more sophisticated approach by establishing a mathematical correlation between a molecule's structural or physicochemical descriptors and its chromatographic retention time. nih.govmdpi.com These models can be developed for specific chromatographic systems (e.g., a particular column and mobile phase in RP-HPLC) to predict the retention factor (log k) or retention time of new compounds. nih.gov For piperazine derivatives, QSRR studies have shown that descriptors related to lipophilicity, molecular size, and electronic properties often have a significant correlation with their retention behavior. mdpi.comnih.gov
By applying these in silico models, it is possible to predict how this compound would behave in a reversed-phase thin-layer chromatography (RP-TLC) or reversed-phase high-performance liquid chromatography (RP-HPLC) experiment. nih.govresearchgate.net The predicted log P values can be used to estimate the retention factor (RM0 in RP-TLC or log k0 in RP-HPLC), which is the retention on a C18 stationary phase when extrapolated to 100% aqueous mobile phase. mdpi.comnih.gov Significant correlations are often found between experimentally determined chromatographic data and computationally derived log P values. nih.govbohrium.com
The table below shows a comparison of hypothetical predicted log P values for this compound using different common algorithms and the corresponding predicted chromatographic lipophilicity parameter.
| Computational Method/Algorithm | Predicted log P Value | Predicted Chromatographic Parameter (log k0) |
|---|---|---|
| ALOGPS (ALOGP) | 2.15 | 1.98 |
| ChemDraw (C log P) | 2.30 | 2.12 |
| XLOGP3 | 2.25 | 2.07 |
| WLOGP | 2.08 | 1.92 |
| MLOGP | 2.21 | 2.03 |
These in silico predictions are invaluable for method development in chromatography, allowing for the estimation of appropriate starting conditions (e.g., mobile phase composition) and for understanding the separation of related compounds based on their structural differences. nih.govbohrium.com
Mechanistic Organic Chemistry of Reactions Involving Methyl Phenyl Piperazin 1 Yl Acetate
Elucidation of Nucleophilic Addition and Substitution Reaction Mechanisms
The piperazine (B1678402) moiety is central to the nucleophilic character of Methyl phenyl-piperazin-1-yl-acetate. The nitrogen atom at the 4-position (N4), which is attached to the acetate (B1210297) group, is alkylated and thus less nucleophilic, while the nitrogen at the 1-position (N1) is part of an N-aryl system. The reactivity of this N-arylpiperazine core is well-documented and primarily involves reactions centered on the nitrogen atoms.
Nucleophilic Aromatic Substitution (SNAr): The synthesis of the parent N-phenylpiperazine structure often involves nucleophilic aromatic substitution (SNAr). In this mechanism, the piperazine acts as a nucleophile, attacking an activated aryl halide or sulfonate. mdpi.com For the reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. youtube.com The mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com While this reaction is typically used to form the N-phenyl bond, it illustrates the nucleophilic potential of the piperazine nitrogen.
Palladium-Catalyzed Buchwald-Hartwig Amination: A more versatile method for forming the N-aryl bond is the Buchwald-Hartwig cross-coupling reaction. mdpi.comnih.gov This palladium-catalyzed process allows for the coupling of piperazine with a wider range of aryl halides or triflates, without the need for strong activating groups on the aromatic ring. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the piperazine, and subsequent reductive elimination to form the N-phenylpiperazine product and regenerate the catalyst.
N-Alkylation Reactions: The nitrogen atom at the 4-position of N-phenylpiperazine is a potent nucleophile and readily undergoes substitution reactions with alkyl halides. mdpi.com The synthesis of the title compound itself involves the N-alkylation of 1-phenylpiperazine (B188723) with a methyl haloacetate (e.g., methyl bromoacetate). This is a classic SN2 reaction where the lone pair of electrons on the N4 nitrogen attacks the electrophilic carbon of the methyl haloacetate, displacing the halide leaving group.
| Reaction Type | Role of Piperazine Moiety | Key Mechanistic Steps | Typical Reagents |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile | 1. Nucleophilic attack on electron-deficient aryl ring. 2. Formation of Meisenheimer complex. 3. Elimination of leaving group. | Activated Aryl Halide, Base |
| Buchwald-Hartwig Amination | Nucleophile/Ligand | 1. Oxidative addition of Ar-X to Pd(0). 2. Amine coordination. 3. Reductive elimination. | Aryl Halide, Pd Catalyst, Ligand, Base |
| N-Alkylation (SN2) | Nucleophile | Single-step backside attack on alkyl halide, displacing the leaving group. | Methyl Bromoacetate |
Investigating Ester Hydrolysis and Transesterification Pathways
The methyl acetate group of the compound is susceptible to reactions typical of esters, most notably hydrolysis and transesterification. libretexts.org These reactions involve nucleophilic attack at the electrophilic carbonyl carbon of the ester.
Ester Hydrolysis: The hydrolysis of the ester bond splits the molecule into 1-phenylpiperazine-4-acetic acid and methanol (B129727). libretexts.org This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. This reaction is reversible. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (⁻OCH₃). The methoxide, a strong base, then deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, yielding a carboxylate salt and methanol. libretexts.org
Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For example, reacting this compound with ethanol (B145695) would yield Ethyl phenyl-piperazin-1-yl-acetate and methanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
| Pathway | Catalyst | Key Steps | Products | Reversibility |
| Acidic Hydrolysis | H⁺ | 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of CH₃OH. | Carboxylic Acid, Methanol | Reversible |
| Basic Hydrolysis (Saponification) | OH⁻ | 1. Nucleophilic attack by OH⁻. 2. Elimination of CH₃O⁻. 3. Irreversible deprotonation of acid. | Carboxylate Salt, Methanol | Irreversible |
| Transesterification | H⁺ or RO⁻ | 1. Nucleophilic attack by R'OH. 2. Formation of tetrahedral intermediate. 3. Elimination of CH₃OH. | New Ester, Methanol | Reversible |
Analysis of Electrochemical Oxidation Mechanisms and Electron Transfer Processes
This process involves an initial electron transfer from the molecule to the electrode. The N-phenylpiperazine moiety is the likely site of initial oxidation. The nitrogen atoms of the piperazine ring can donate electrons, and this process is facilitated by the phenyl ring. The oxidation likely proceeds via a two-electron, two-proton process to form a reactive electrophilic species. researchgate.net This intermediate can then undergo further reactions, such as Michael-type addition with available nucleophiles in the solution. sid.irresearchgate.netlookchem.com
| Step | Process | Description |
| E (Electron Transfer) | Oxidation | The N-phenylpiperazine moiety loses electrons at the electrode surface, forming a cation radical or dication. |
| C (Chemical Reaction) | Deprotonation / Rearrangement | The oxidized species may undergo deprotonation and rearrangement to form a more stable, yet highly reactive, electrophilic intermediate (e.g., a quinone-imine type structure). |
| C' (Further Reaction) | Nucleophilic Attack | The generated electrophile can react with nucleophiles present in the medium (e.g., solvent, other starting material, or added nucleophiles) in a Michael addition reaction. |
Understanding Ring-Opening and Ring-Closure Reactions of the Piperazine Core
The piperazine ring is a saturated six-membered heterocycle and is generally considered to be a stable structural motif under most common reaction conditions. rsc.org Ring-opening reactions would require significant energy input or specific reagents to cleave the C-N or C-C bonds of the core. Such reactions are not typical for piperazine derivatives under standard synthetic transformations like hydrolysis or substitution.
Ring Stability: The stability of the piperazine ring is a key reason for its prevalence in pharmaceuticals and other biologically active molecules. mdpi.comrsc.org Its chair conformation provides a stable, low-energy structure.
Potential Ring-Opening Pathways: Hypothetically, ring-opening could be achieved under harsh reductive conditions (e.g., hydrogenolysis with specific catalysts) or through complex rearrangement reactions initiated by radical species, though these are not commonly reported pathways for simple N-aryl-N'-alkylpiperazines. For instance, ring-opening reactions are more characteristic of strained three-membered rings like aziridines, which readily react with nucleophiles to relieve ring strain. mdpi.com
Ring-Closure Reactions: Ring-closure reactions are fundamental to the synthesis of the piperazine core itself, rather than a reaction of the pre-formed this compound. Common synthetic strategies involve the cyclization of precursors, such as the reaction of an N-substituted ethylenediamine (B42938) with a two-carbon electrophile or the double N-alkylation of a primary amine with a bis(2-haloethyl)amine derivative. mdpi.com Another approach involves the reduction of 2-ketopiperazines or diketopiperazines. researchgate.net These methods build the heterocyclic core, which is then further functionalized.
Chemical Derivatization Strategies for Advanced Analytical and Synthetic Applications
Derivatization for Enhanced Spectroscopic and Chromatographic Detection
For compounds that lack strong chromophores or fluorophores, or ionize poorly, derivatization is a key step to enable sensitive detection. The goal is to introduce a molecular tag that confers a desirable analytical property without significantly altering the chromatographic behavior in a way that would compromise the analysis.
Methyl phenyl-piperazin-1-YL-acetate possesses a phenyl group which provides some ultraviolet (UV) absorbance, but for trace-level quantification, its molar absorptivity may be insufficient. Derivatization to introduce a highly absorbing chromophore or a fluorescent fluorophore can dramatically increase detection sensitivity in High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Fluorescence (FLD) detectors. libretexts.org
This strategy typically targets reactive functional groups. In the case of this compound, the most accessible sites for derivatization are the piperazine (B1678402) nitrogens. However, in the final structure, both nitrogens are tertiary, making them unsuitable for direct reaction with common derivatizing agents that target primary or secondary amines. Therefore, this derivatization strategy is most effectively applied to a precursor molecule, such as 1-phenylpiperazine (B188723), which contains a reactive secondary amine.
A common approach for derivatizing secondary amines is reaction with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride (DNS-Cl). jocpr.comsdiarticle4.comresearchgate.net For example, NBD-Cl reacts with secondary amines to form a stable, UV-active derivative that can be detected at high sensitivity. jocpr.comjocpr.com Similarly, DNS-Cl reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts, enabling detection in the nanomole to picomole range. sdiarticle4.com
| Reagent | Target Group | Detection Method | Key Advantage |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines | Fluorescence | High sensitivity, stable derivatives. sdiarticle4.com |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Primary/Secondary Amines | UV/Fluorescence | Forms stable, highly UV-active derivatives. jocpr.com |
| o-Phthalaldehyde (OPA) | Primary Amines (with a thiol) | Fluorescence | Rapid reaction, fluorogenic (reagent is non-fluorescent). sdiarticle4.com |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence | Forms stable, highly fluorescent adducts. sdiarticle4.com |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of piperazine derivatives. nih.gov The sensitivity of MS detection, especially using electrospray ionization (ESI), is highly dependent on the ionization efficiency of the analyte. Chemical derivatization can be employed to introduce a permanently charged group—a "charge tag"—onto the target molecule, thereby ensuring efficient ionization and significantly enhancing MS sensitivity. nih.gov
For this compound, charge-tagging can be achieved by modifying the ester functional group. The ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for coupling with a charge-carrying moiety. For instance, the carboxylic acid can be activated and reacted with a tagging reagent containing a quaternary ammonium (B1175870) salt group. nih.gov This modification ensures the derivative carries a permanent positive charge, leading to a strong signal in positive-ion ESI-MS. This approach overcomes issues related to poor or variable protonation that can affect tertiary amines in the piperazine ring. acs.org
| Strategy | Target Functional Group | Tag Moiety | Principle |
|---|---|---|---|
| Quaternization | Tertiary Amines | Alkyl Halide (e.g., CH₃I) | Converts a tertiary amine into a permanently charged quaternary ammonium salt. |
| Amide Coupling | Carboxylic Acid (from ester hydrolysis) | Amine-containing quaternary ammonium salt | Introduces a pre-charged tag via a stable amide bond. google.com |
| Girard's Reagents | Ketones/Aldehydes | Quaternary ammonium hydrazide | Tags carbonyl compounds with a permanent positive charge. |
Site-Specific Functionalization of Reactive Groups (e.g., Ester, Piperazine Nitrogens)
Site-specific functionalization allows for the targeted synthesis of analogs and derivatives of this compound for various applications, including structure-activity relationship (SAR) studies. The primary reactive sites on the molecule are the ester group and the piperazine nitrogens.
The ester group is a versatile handle for modification. It can undergo several key transformations:
Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid, 2-(4-phenylpiperazin-1-yl)acetic acid. This transformation introduces a new functional group that can participate in further reactions.
Amidation: The carboxylic acid obtained from hydrolysis can be activated (e.g., using carbodiimides like EDC) and coupled with a wide range of primary or secondary amines to generate a library of amide derivatives. researchgate.net This is a common strategy in medicinal chemistry to explore interactions with biological targets.
Transesterification: Reaction with a different alcohol under appropriate catalytic conditions can replace the methyl group with other alkyl or aryl groups, modifying the steric and electronic properties of the ester.
The piperazine nitrogens in this compound are both tertiary. While less reactive than primary or secondary amines, they can still undergo certain reactions:
N-Oxide Formation: Treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid can oxidize one or both nitrogen atoms to form the corresponding N-oxides.
Quaternization: Reaction with an alkyl halide (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt at one of the nitrogen atoms. This introduces a permanent positive charge and significantly alters the molecule's polarity.
It is important to note that many synthetic routes build the molecule by starting with a piperazine ring that already has one nitrogen functionalized (e.g., 1-phenylpiperazine), leaving a reactive secondary amine for the addition of the methyl acetate (B1210297) group via nucleophilic substitution. mdpi.com
| Reactive Site | Reaction | Reagents | Product Functional Group |
|---|---|---|---|
| Ester | Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid |
| Ester (via Carboxylic Acid) | Amidation | 1. NaOH; 2. EDC, R₂NH | Amide |
| Ester | Transesterification | R-OH, Acid/Base Catalyst | New Ester |
| Piperazine Nitrogen (Tertiary) | N-Oxidation | H₂O₂, m-CPBA | N-Oxide |
| Piperazine Nitrogen (Tertiary) | Quaternization | CH₃I | Quaternary Ammonium Salt |
Role As a Versatile Chemical Building Block and Synthetic Intermediate
Applications in the Synthesis of Complex Organic Molecules
The inherent reactivity of the piperazine (B1678402) nitrogen atoms and the ester functionality of Methyl phenyl-piperazin-1-yl-acetate make it a valuable precursor in the synthesis of a variety of complex organic molecules, including those with potential biological activity.
One key application of this building block is in the synthesis of substituted isoindolinones. These scaffolds are present in a number of biologically active compounds. The synthesis can proceed through the reaction of a derivative of this compound with 2-formylbenzoates in the presence of an amine, leading to the formation of the isoindolinone core through a cascade of reactions. While direct examples utilizing this compound are not extensively documented in publicly available literature, the established reactivity of related piperazine derivatives in such transformations suggests its high potential in this area.
Furthermore, the secondary amine of the piperazine ring can be readily functionalized. For instance, it can undergo N-alkylation with various alkyl halides, allowing for the introduction of diverse side chains. This strategy has been employed in the synthesis of complex molecules where the piperazine moiety acts as a linker between different pharmacophores. An example of this is the synthesis of N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives, where a substituted piperazine is reacted with a dibenzo[a,c]carbazole core bearing an alkyl halide. Although this example does not use the exact title compound, it demonstrates a general and important synthetic route where this compound could be a key starting material.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, enabling the connection of the piperazine-acetate scaffold to other molecular fragments to build larger, more complex structures.
Strategies for Scaffold Diversification via Functional Group Interconversions
The chemical structure of this compound offers several avenues for scaffold diversification through functional group interconversions. These strategies allow chemists to generate libraries of related compounds for various applications, such as drug discovery.
Modification of the Piperazine Ring:
N-Alkylation and N-Arylation: The secondary amine of the piperazine ring is a prime site for modification. It can be readily alkylated using various alkyl halides or arylated through Buchwald-Hartwig amination or other cross-coupling reactions. This allows for the introduction of a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical properties.
Acylation and Sulfonylation: The secondary amine can also be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, which is often crucial for molecular recognition in biological systems.
Modification of the Phenyl Ring:
Electrophilic Aromatic Substitution: The phenyl group can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of substitution (ortho, meta, or para) will be directed by the existing piperazin-1-yl-acetate substituent. This allows for the introduction of various functional groups onto the aromatic ring, further diversifying the molecular scaffold.
Modification of the Acetate (B1210297) Group:
Hydrolysis and Amide Formation: As mentioned earlier, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a versatile handle for further functionalization, most commonly through amide bond formation with a diverse range of primary and secondary amines.
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further modified, for example, through oxidation to an aldehyde or conversion to an ether or an ester.
Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under acidic or basic conditions.
| Starting Material | Reaction Type | Reagent(s) | Functional Group Modified | Resulting Functional Group |
| This compound | N-Alkylation | Alkyl halide (R-X) | Piperazine N-H | Piperazine N-R |
| This compound | N-Arylation | Aryl halide (Ar-X), Pd catalyst | Piperazine N-H | Piperazine N-Ar |
| This compound | Nitration | HNO₃, H₂SO₄ | Phenyl C-H | Phenyl-NO₂ |
| This compound | Hydrolysis | NaOH, H₂O then H₃O⁺ | Methyl Ester | Carboxylic Acid |
| This compound | Reduction | LiAlH₄ | Methyl Ester | Primary Alcohol |
Chemo- and Regioselective Transformations of the Piperazine-Acetate Core Structure
The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective reactions to achieve specific modifications.
Chemoselectivity:
A key challenge in the chemistry of this molecule is the selective functionalization of one nitrogen atom of the piperazine ring over the other, or the selective reaction at the piperazine nitrogen versus the ester group.
Selective N-Functionalization: The two nitrogen atoms of the piperazine ring have different electronic environments. The nitrogen attached to the phenyl group is less nucleophilic due to the electron-withdrawing effect of the aromatic ring. The other nitrogen, part of the acetate side chain, is more nucleophilic. This difference can be exploited for selective reactions. For instance, under carefully controlled conditions, it might be possible to selectively alkylate or acylate the more nucleophilic nitrogen. However, in many cases, protection strategies are employed. For example, the secondary amine can be protected with a group like tert-butoxycarbonyl (Boc) to direct reactions to other parts of the molecule.
Selective Ester Transformations: Reactions involving the ester group, such as hydrolysis or reduction, can typically be carried out without affecting the piperazine or phenyl rings by choosing appropriate reagents and reaction conditions. For example, saponification of the ester with a base at room temperature is unlikely to affect the other functional groups.
Regioselectivity:
Electrophilic Aromatic Substitution: As mentioned in the previous section, electrophilic substitution on the phenyl ring will be directed by the piperazin-1-yl-acetate substituent. This group is generally considered to be ortho, para-directing and activating, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the piperazine ring. This allows for predictable and controlled functionalization of the aromatic ring.
While specific, documented examples of chemo- and regioselective transformations on this compound are not abundant in readily accessible literature, the principles of organic chemistry allow for clear predictions of its reactivity. The strategic application of protecting groups and the careful choice of reagents and reaction conditions are crucial for achieving the desired selective transformations on this versatile chemical building block.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of methyl phenyl-piperazin-1-YL-acetate, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted piperazine derivatives and ester-containing precursors. For example, analogous compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are synthesized via nucleophilic substitution between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by hydrogen chloride treatment . Purification techniques such as recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) are critical for achieving >95% purity. Analytical validation via HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) ensures structural fidelity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles (e.g., C–N–C angles in piperazine rings) and torsional conformations, as demonstrated in studies of analogous piperazine derivatives . Complementary techniques include:
- ¹H/¹³C NMR : To verify proton environments and carbon hybridization (e.g., distinguishing aromatic vs. aliphatic carbons).
- FT-IR : For identifying functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹).
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as piperazine derivatives may release irritant vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, studies on similar compounds use DFT to predict nucleophilic attack sites on piperazine rings or ester hydrolysis kinetics under varying pH . Molecular docking (AutoDock Vina) further evaluates binding affinities to biological targets, such as serotonin receptors, to prioritize in vitro testing .
Q. What strategies resolve contradictory data in pharmacokinetic (PK) profiling of this compound?
- Methodological Answer : Contradictions in bioavailability or metabolic stability often arise from assay variability (e.g., plasma protein binding vs. free fraction measurements). Mitigation approaches include:
- Cross-validation : Compare LC-MS/MS data from multiple laboratories using standardized protocols .
- In silico PK modeling : Tools like GastroPlus® simulate absorption/distribution under physiological conditions, identifying outliers for experimental reevaluation .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS/MSⁿ) to distinguish parent compound degradation from true metabolites .
Q. What experimental designs optimize the study of this compound’s interactions with biological targets?
- Methodological Answer : For receptor-binding studies:
- Radioligand displacement assays : Use ³H-labeled antagonists (e.g., 5-HT₁A receptors) to quantify IC₅₀ values. Include controls for nonspecific binding (e.g., 10 µM serotonin) .
- Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in transfected cell lines (e.g., CHO-K1 expressing human receptors) .
- Structural biology : Co-crystallize the compound with target proteins (e.g., monoamine oxidases) to resolve binding motifs, leveraging SC-XRD or cryo-EM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
